molecular formula C10H19Cl2N2O4PS B1214415 3-({2-[Bis(2-chloroethyl)amino]-2-oxido-1,3,2-oxazaphosphinan-4-yl}sulfanyl)propanoic acid CAS No. 70396-87-1

3-({2-[Bis(2-chloroethyl)amino]-2-oxido-1,3,2-oxazaphosphinan-4-yl}sulfanyl)propanoic acid

Cat. No.: B1214415
CAS No.: 70396-87-1
M. Wt: 365.2 g/mol
InChI Key: VGLDEEJEJWQCBP-UHFFFAOYSA-N
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Description

3-({2-[Bis(2-chloroethyl)amino]-2-oxido-1,3,2-oxazaphosphinan-4-yl}sulfanyl)propanoic acid is a complex organophosphorus compound. It is known for its significant applications in medicinal chemistry, particularly in the development of chemotherapeutic agents. This compound is characterized by its unique structure, which includes a tetrahydro-1,3,2-oxazaphosphorine ring, bis(2-chloroethyl)amino group, and a carboxyethylthio substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[Bis(2-chloroethyl)amino]-2-oxido-1,3,2-oxazaphosphinan-4-yl}sulfanyl)propanoic acid typically involves multiple steps:

    Formation of the Oxazaphosphorine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazaphosphorine ring.

    Introduction of the Bis(2-chloroethyl)amino Group: This step involves the reaction of the intermediate with bis(2-chloroethyl)amine under specific conditions to introduce the bis(2-chloroethyl)amino group.

    Attachment of the Carboxyethylthio Group: This step involves the reaction of the intermediate with a carboxyethylthio reagent to introduce the carboxyethylthio group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes:

    Optimization of Reaction Conditions: Ensuring that the reactions are carried out under optimal conditions to maximize yield and purity.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Processes: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-({2-[Bis(2-chloroethyl)amino]-2-oxido-1,3,2-oxazaphosphinan-4-yl}sulfanyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding reduced products.

    Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Oxidation Products: Corresponding oxides of the compound.

    Reduction Products: Corresponding reduced forms of the compound.

    Substitution Products: Compounds where the bis(2-chloroethyl)amino group is replaced by other functional groups.

Scientific Research Applications

3-({2-[Bis(2-chloroethyl)amino]-2-oxido-1,3,2-oxazaphosphinan-4-yl}sulfanyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological molecules and its potential as a biochemical tool.

    Medicine: Investigated for its potential as a chemotherapeutic agent due to its ability to interfere with DNA replication.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-({2-[Bis(2-chloroethyl)amino]-2-oxido-1,3,2-oxazaphosphinan-4-yl}sulfanyl)propanoic acid involves:

    DNA Alkylation: The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and interference with DNA replication.

    Inhibition of Enzymes: The compound can inhibit certain enzymes involved in DNA repair and replication.

    Induction of Apoptosis: The compound can induce programmed cell death in cancer cells by triggering apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: Another oxazaphosphorine compound with similar DNA alkylating properties.

    Ifosfamide: A structural analog of cyclophosphamide with similar chemotherapeutic applications.

    Trofosfamide: Another related compound with similar biological activity.

Uniqueness

3-({2-[Bis(2-chloroethyl)amino]-2-oxido-1,3,2-oxazaphosphinan-4-yl}sulfanyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxyethylthio group, in particular, differentiates it from other similar compounds and contributes to its unique properties.

Properties

CAS No.

70396-87-1

Molecular Formula

C10H19Cl2N2O4PS

Molecular Weight

365.2 g/mol

IUPAC Name

3-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C10H19Cl2N2O4PS/c11-3-5-14(6-4-12)19(17)13-9(1-7-18-19)20-8-2-10(15)16/h9H,1-8H2,(H,13,17)(H,15,16)

InChI Key

VGLDEEJEJWQCBP-UHFFFAOYSA-N

SMILES

C1COP(=O)(NC1SCCC(=O)O)N(CCCl)CCCl

Canonical SMILES

C1COP(=O)(NC1SCCC(=O)O)N(CCCl)CCCl

Synonyms

4-S-(propionic acid)sulfidocyclophosphamide
PASP

Origin of Product

United States

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